1,3-Dioxolo[4,5-F]benzothiazol-6-amine
Overview
Description
1,3-Dioxolo[4,5-F]benzothiazol-6-amine is a heterocyclic compound with the molecular formula C8H6N2O2S. It is known for its unique structure, which includes a benzothiazole ring fused with a dioxole ring.
Mechanism of Action
Target of Action
The primary targets of 1,3-Dioxolo[4,5-F]benzothiazol-6-amine are enzymes of the histone deacetylase family (HDACs) and acetylpolyamine amidohydrolases (APAHs) from Pseudomonas aeruginosa . These enzymes are physiologically highly relevant targets in different indication areas .
Mode of Action
The compound interacts with its targets through a simple bimolecular interaction . The binding of the compound, represented as L, to the enzyme, represented as E, can be interpreted as E + L = EL .
Biochemical Pathways
The affected biochemical pathways involve the polyamine metabolism . Polyamines have been reported to interfere with biofilm formation , which is a major success strategy of the notorious hospital pathogen P. aeruginosa .
Result of Action
It has been used to develop a fluorescence lifetime-based binding assay with exceptionally robust readout . This assay has been used to identify the first inhibitors against three members of the HDAC enzyme family from Pseudomonas aeruginosa .
Biochemical Analysis
Biochemical Properties
1,3-Dioxolo[4,5-F]benzothiazol-6-amine has been found to interact with acetylpolyamine amidohydrolases (APAHs), a group of enzymes involved in the polyamine metabolism . The nature of these interactions is complex and involves binding at the highly conserved deacetylase binding domain .
Cellular Effects
It has been suggested that it may interfere with biofilm formation, a major survival strategy of certain bacteria .
Molecular Mechanism
It is known to bind to APAHs, potentially influencing their activity
Temporal Effects in Laboratory Settings
It is known that it should be stored in a dark place, under an inert atmosphere, at room temperature to maintain its stability .
Metabolic Pathways
This compound is involved in the polyamine metabolism through its interaction with APAHs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolo[4,5-F]benzothiazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolo[4,5-F]benzothiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine derivatives .
Scientific Research Applications
1,3-Dioxolo[4,5-F]benzothiazol-6-amine has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of histone deacetylases.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of fluorescent probes and dyes for various analytical applications
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolo[4,5-F]benzodioxole: Similar structure but lacks the amine group.
Benzothiazole: Contains the benzothiazole ring but does not have the dioxole moiety.
1,3-Benzodioxole: Contains the dioxole ring but lacks the benzothiazole moiety
Uniqueness
1,3-Dioxolo[4,5-F]benzothiazol-6-amine is unique due to its fused ring structure, which combines the properties of both benzothiazole and dioxole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c9-8-10-4-1-5-6(12-3-11-5)2-7(4)13-8/h1-2H,3H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIRHYOGMGDIGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365978 | |
Record name | 2H-[1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50850-94-7 | |
Record name | 1,3-Dioxolo[4,5-f]benzothiazol-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50850-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-[1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraen-11-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.